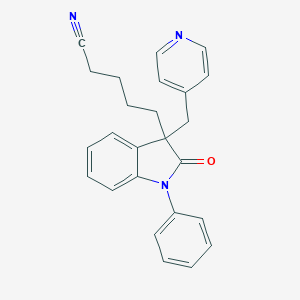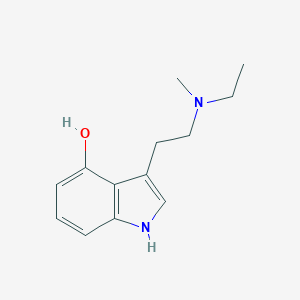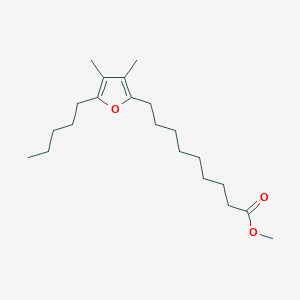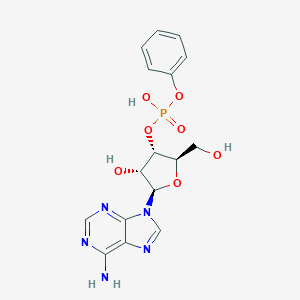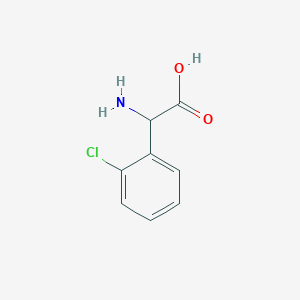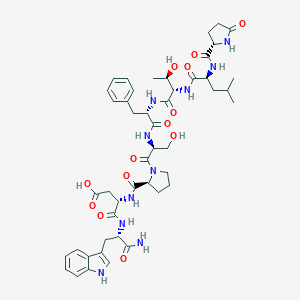
Dakh peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dakh peptide is a type of peptide that has been extensively studied for its therapeutic potential in various diseases. It is a short peptide consisting of 11 amino acids and has been found to exhibit various biological activities. The peptide was first discovered in the venom of the Dendroaspis angusticeps, commonly known as the Eastern green mamba, and has since been synthesized in the laboratory.
Mécanisme D'action
The mechanism of action of Dakh peptide is not fully understood. However, it is believed to interact with cell membranes and disrupt their integrity. This leads to the release of intracellular contents, which can trigger various biological responses.
Effets Biochimiques Et Physiologiques
Dakh peptide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, it has been found to have antimicrobial and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dakh peptide in lab experiments include its ease of synthesis, low cost, and wide range of biological activities. However, its limitations include its short half-life, poor stability, and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of Dakh peptide. These include:
1. Further investigation of its mechanism of action
2. Development of more stable analogs with improved pharmacokinetic properties
3. Exploration of its potential as a therapeutic agent in various diseases
4. Investigation of its potential as a drug delivery system
5. Study of its interactions with other drugs and compounds.
Conclusion:
In conclusion, Dakh peptide is a short peptide with a wide range of biological activities. It has been extensively studied for its therapeutic potential in various diseases and has been found to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities. Although it has some limitations, it has great potential as a therapeutic agent and warrants further investigation.
Méthodes De Synthèse
The synthesis of Dakh peptide can be achieved by using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The process involves the use of protecting groups to prevent unwanted reactions and the activation of amino acids to facilitate peptide bond formation. The final product is purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Dakh peptide has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities. In addition, it has been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
Numéro CAS |
129204-82-6 |
|---|---|
Nom du produit |
Dakh peptide |
Formule moléculaire |
C47H62N10O13 |
Poids moléculaire |
975.1 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H62N10O13/c1-24(2)18-32(52-41(64)30-15-16-37(60)50-30)44(67)56-39(25(3)59)46(69)54-33(19-26-10-5-4-6-11-26)42(65)55-35(23-58)47(70)57-17-9-14-36(57)45(68)53-34(21-38(61)62)43(66)51-31(40(48)63)20-27-22-49-29-13-8-7-12-28(27)29/h4-8,10-13,22,24-25,30-36,39,49,58-59H,9,14-21,23H2,1-3H3,(H2,48,63)(H,50,60)(H,51,66)(H,52,64)(H,53,68)(H,54,69)(H,55,65)(H,56,67)(H,61,62)/t25-,30+,31+,32+,33+,34+,35+,36+,39+/m1/s1 |
Clé InChI |
VQOWCJDEBVVPAZ-ZNRROHQQSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Autres numéros CAS |
129204-82-6 |
Séquence |
XLTFSPDW |
Synonymes |
5-Oxo-L-prolyl-L-leucyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-α-aspartyl-L-Tryptophanamide; red-pigment-concentrating (Pandalus borealis) 3-L-threonine-7-L-aspartic acid-chromatophorotropin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



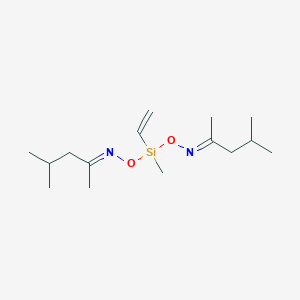
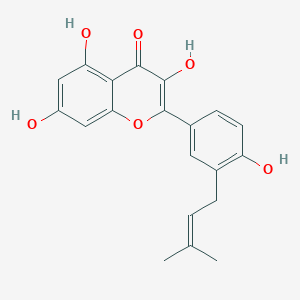

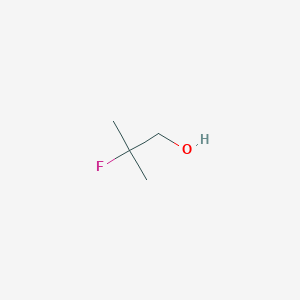
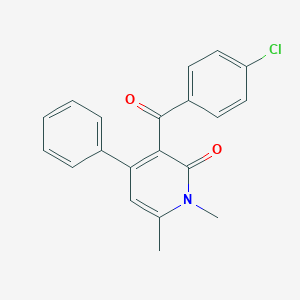
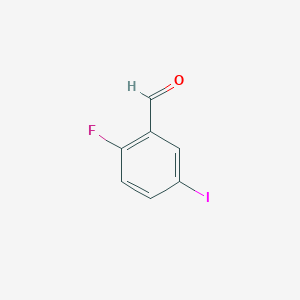
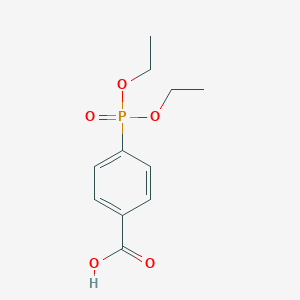
![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)

